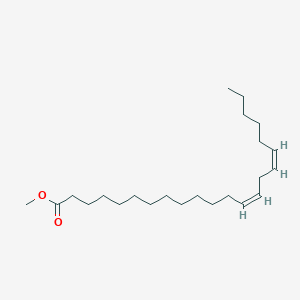

cis-13,16-Docosadienoic acid methyl ester

Descripción

Contextualizing (13Z,16Z)-Methyl Docosa-13,16-dienoate within Polyunsaturated Fatty Acid Methyl Esters (FAMEs) Research

(13Z,16Z)-Methyl docosa-13,16-dienoate is classified as a polyunsaturated fatty acid methyl ester (FAME). larodan.com FAMEs are fatty acids in which the carboxyl group has been esterified with methanol (B129727). This chemical modification is significant in the field of lipid analysis as it increases the volatility of the fatty acids, making them amenable to gas chromatography (GC). The study of FAMEs is a cornerstone of lipidomics, allowing for the separation and quantification of complex fatty acid mixtures from biological and industrial samples.

The parent fatty acid, (13Z,16Z)-docosadienoic acid, is a polyunsaturated fatty acid (PUFA) with a 22-carbon chain and two double bonds in the cis configuration at the 13th and 16th carbon positions. nih.govebi.ac.uk It is also recognized as a docosadienoate (22:2n-6), placing it within the omega-6 family of fatty acids. nih.govwikipedia.org The esterification of this fatty acid to its methyl ester form, (13Z,16Z)-Methyl docosa-13,16-dienoate, facilitates its use in research settings where precise identification and quantification are paramount. larodan.comsigmaaldrich.com

In the broader context of FAMEs research, this specific compound serves as a reference material for the development and validation of analytical methodologies. nih.govnih.gov The accurate identification of individual FAME isomers, such as (13Z,16Z)-Methyl docosa-13,16-dienoate, is crucial for understanding the intricate fatty acid profiles of various natural and processed fats and oils.

Significance in Advanced Lipid Biochemistry Studies

The significance of (13Z,16Z)-Methyl docosa-13,16-dienoate in advanced lipid biochemistry lies in its identity as a specific isomer of docosadienoic acid methyl ester. The precise positioning and stereochemistry of the double bonds are critical determinants of the molecule's physical and biochemical properties. In biochemical studies, the availability of pure, isomerically defined compounds like (13Z,16Z)-Methyl docosa-13,16-dienoate is essential for investigating the enzymes and metabolic pathways involved in fatty acid metabolism.

Its parent compound, (13Z,16Z)-docosadienoic acid, has been identified as a metabolite. nih.govebi.ac.uk Although considered to be of exogenous origin in humans, its presence in biological systems, such as in Bos taurus (cattle), suggests potential roles in metabolic processes that are of interest to researchers. nih.gov The study of its methyl ester derivative in a controlled laboratory setting can provide insights into how such fatty acids are processed and incorporated into more complex lipids.

Furthermore, the analysis of specific FAMEs like (13Z,16Z)-Methyl docosa-13,16-dienoate contributes to the larger understanding of the "exposome," which encompasses the totality of environmental exposures of an individual over their lifetime. hmdb.ca By having a well-characterized standard, researchers can more accurately identify and quantify its presence in various samples, contributing to a more comprehensive map of the human lipidome. hmdb.ca

Historical Development of Academic Research on Docosadienoates

The academic research on docosadienoates is intrinsically linked to the broader history of lipid analysis. The development of sophisticated analytical techniques, particularly gas-liquid chromatography (GLC) and mass spectrometry (MS), in the mid-20th century, was a pivotal moment. nih.gov These technologies allowed for the separation and identification of individual fatty acids from complex mixtures, paving the way for the discovery and characterization of numerous fatty acids, including various isomers of docosadienoic acid.

Early research focused on the fatty acid composition of natural fats and oils. As analytical methods became more refined, with the advent of high-resolution capillary GC columns and advanced mass spectrometers, the focus shifted towards the identification of less abundant and isomeric fatty acids. nih.govnih.gov This is the context in which specific docosadienoate isomers, and their corresponding methyl esters, became subjects of academic interest.

The synthesis of specific isomers like (13Z,16Z)-Methyl docosa-13,16-dienoate as high-purity standards has been a crucial step in advancing research. sigmaaldrich.comsigmaaldrich.com The availability of these standards allows for unambiguous identification in complex biological samples and for in-vitro studies of their biochemical properties. While a comprehensive historical timeline for research on this specific molecule is not extensively documented, its study is a direct result of the ongoing progression in the field of lipidomics and the continuous effort to catalogue and understand the vast diversity of fatty acids in nature.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of (13Z,16Z)-Methyl docosa-13,16-dienoate.

| Property | Value | Source |

| Molecular Formula | C23H42O2 | larodan.comnih.gov |

| Molecular Weight | 350.58 g/mol | larodan.comsigmaaldrich.com |

| CAS Number | 61012-47-3 | larodan.comnih.gov |

| Physical State | Liquid | larodan.comsigmaaldrich.com |

| Purity | ≥97% to >99% | larodan.comscbt.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

Synonyms and Identifiers

The following table provides a list of synonyms and chemical identifiers for (13Z,16Z)-Methyl docosa-13,16-dienoate.

| Type | Identifier | Source |

| IUPAC Name | methyl (13Z,16Z)-docosa-13,16-dienoate | nih.gov |

| Synonym | cis-13,16-Docosadienoic acid methyl ester | larodan.comnih.gov |

| Synonym | Methyl 13,16-docosadienoate | nih.gov |

| InChIKey | UPIRHFZFPVEDCF-NQLNTKRDSA-N | larodan.comnih.gov |

Propiedades

IUPAC Name |

methyl (13Z,16Z)-docosa-13,16-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11H,3-6,9,12-22H2,1-2H3/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIRHFZFPVEDCF-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269461 | |

| Record name | cis-13,16-Docosadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-47-3 | |

| Record name | cis-13,16-Docosadienoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-13,16-Docosadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis

Identification in Biological Sources

The identification of (13Z,16Z)-docosadienoic acid and its methyl ester in various biological matrices has been facilitated by advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

While comprehensive screenings of algal lipid profiles for the specific identification of (13Z,16Z)-Methyl docosa-13,16-dienoate are not extensively detailed in publicly available research, the broader context of fatty acid composition in microalgae is well-established. Microalgae are known producers of a wide array of polyunsaturated fatty acids (PUFAs), with their profiles varying significantly between species.

Notably, the oleaginous yeast Candida tropicalis, isolated from mangrove soil, has been shown to produce cis-13,16-docosadienoic acid, with its intracellular lipid profile containing 1.874% of this fatty acid. smujo.id Anaerobic rumen fungi have also been identified as a biological source of (13Z,16Z)-docosadienoic acid. nih.gov The presence of this compound in these microorganisms suggests their potential role in the food chain as a primary source of this particular fatty acid.

Table 1: Occurrence of (13Z,16Z)-docosadienoic acid in Microorganisms

| Organism | Percentage of Total Fatty Acids | Reference |

|---|---|---|

| Candida tropicalis | 1.874% | smujo.id |

| Anaerobic Rumen Fungi | Present | nih.gov |

(13Z,16Z)-Docosadienoic acid has been identified as a component of various plant-derived lipids. While not typically a major constituent, its presence contributes to the complex fatty acid profiles of certain plant species. For instance, studies on unconventional cold-pressed seed oils have led to the identification of a wide range of fatty acids, including various docosadienoic acid isomers, although the specific quantification of the (13Z,16Z) isomer is not always detailed. The analysis of fatty acid methyl esters (FAMEs) from plant seed oils is a common method for their identification and quantification. nih.govmdpi.com

The endogenous presence of (13Z,16Z)-docosadienoic acid has been confirmed in mammals. For example, it has been reported in Bos taurus (cattle). gsartor.org Furthermore, studies on the endogenous synthesis of omega-6 long-chain polyunsaturated fatty acids in infants have detected various C20 and C22 PUFAs, indicating the capability of mammals to produce these fatty acids from dietary precursors. nih.gov The detection of (13Z,16Z)-docosadienoic acid in these organisms points to its role as a metabolite within mammalian biochemical pathways. gsartor.org

Biosynthetic Pathways and Precursors

The biosynthesis of (13Z,16Z)-docosadienoic acid, an omega-6 fatty acid, follows the general pathways of polyunsaturated fatty acid synthesis, which involve a series of elongation and desaturation reactions.

The synthesis of long-chain polyunsaturated fatty acids like docosadienoates begins with essential fatty acid precursors obtained from the diet, primarily linoleic acid (18:2n-6) for the omega-6 family. nih.gov This initial C18 fatty acid undergoes a series of modifications catalyzed by elongase and desaturase enzymes.

The general pathway involves:

Desaturation: Introduction of additional double bonds into the fatty acid chain by desaturase enzymes.

Elongation: Extension of the carbon chain by two-carbon units, a process mediated by elongase enzymes.

The formation of a C22 fatty acid with two double bonds, such as docosadienoic acid, from linoleic acid would necessitate a sequence of these enzymatic reactions. The specific order and the intermediates formed can vary between organisms. One proposed pathway for the synthesis of C22 omega-6 fatty acids involves the elongation of arachidonic acid (20:4n-6) to docosatetraenoic acid (22:4n-6), followed by a partial reduction of double bonds, or alternative pathways involving different desaturase and elongase specificities.

The key enzymes in the biosynthesis of docosadienoates are fatty acid elongases and desaturases. These enzymes are typically membrane-bound and exhibit specificity for substrates of certain chain lengths and degrees of unsaturation.

Elongases (ELOVL): This family of enzymes is responsible for the condensation of malonyl-CoA with a fatty acyl-CoA, extending the carbon chain by two atoms. Different ELOVL enzymes have preferences for fatty acid substrates of varying chain lengths and saturation levels. For instance, ELOVL2 and ELOVL5 are known to be involved in the elongation of C20 and C22 PUFAs. researchgate.net

Desaturases (FADS): Fatty acid desaturases introduce double bonds at specific positions in the fatty acid chain. The primary desaturases in PUFA synthesis are Δ5 and Δ6 desaturases, which are encoded by the FADS1 and FADS2 genes, respectively. These enzymes are crucial for converting linoleic acid and α-linolenic acid into longer, more unsaturated fatty acids. frontiersin.orgnih.gov

The synthesis of (13Z,16Z)-docosadienoic acid would require a specific set of elongase and desaturase activities to produce a C22 fatty acid with double bonds at the Δ13 and Δ16 positions. The precise enzymatic sequence leading to this specific isomer is an area of ongoing research, with the interplay between different elongase and desaturase enzymes determining the final fatty acid profile of an organism.

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Approaches

The creation of (13Z,16Z)-Methyl docosa-13,16-dienoate can be approached through several synthetic strategies, primarily involving the esterification of the corresponding carboxylic acid or more complex stereoselective routes to ensure the correct configuration of the double bonds.

Esterification Techniques for Docosadienoic Acid

The conversion of (13Z,16Z)-docosadienoic acid to its methyl ester is a primary method for synthesizing (13Z,16Z)-Methyl docosa-13,16-dienoate. caymanchem.com This transformation is a classic example of an esterification reaction, where a carboxylic acid and an alcohol react to form an ester and water. chemguide.co.uk The reaction is typically catalyzed by an acid and is reversible in nature. chemguide.co.ukgoogle.com

Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The general procedure involves heating the carboxylic acid with methanol (B129727) in the presence of the catalyst. chemguide.co.uk To drive the reaction towards the formation of the ester, it is often necessary to remove the water as it is formed or to use a large excess of the alcohol. google.com

Alternative methods for esterification that can be applied to docosadienoic acid include the use of dialkyl dicarbonates in the presence of a weak Lewis acid like magnesium chloride, or employing surfactant-type Brønsted acid catalysts which can facilitate the reaction in water. organic-chemistry.org Another approach involves the reaction of the carboxylic acid with 2,4,6-trichloro-1,3,5-triazine and a base, catalyzed by polymer-supported triphenylphosphine, which has been shown to be effective for various carboxylic acids. organic-chemistry.org

Stereoselective Synthesis of (13Z,16Z)-Methyl Docosa-13,16-dienoate

Ensuring the specific cis (Z) configuration at both the 13th and 16th positions is crucial for the synthesis of (13Z,16Z)-Methyl docosa-13,16-dienoate. While direct esterification of the naturally occurring (13Z,16Z)-docosadienoic acid will yield the correct stereoisomer, de novo synthesis requires stereoselective methods.

Novel Synthetic Routes for Polyunsaturated Fatty Acid Esters

The synthesis of polyunsaturated fatty acid esters, including compounds like (13Z,16Z)-Methyl docosa-13,16-dienoate, is an active area of research. Transesterification is a key process where one ester is converted into another by reaction with an alcohol. allenpress.com This is particularly relevant in the production of biodiesel, where triglycerides are converted to fatty acid methyl esters (FAMEs). allenpress.comgoogle.com This reaction can be catalyzed by acids or bases. allenpress.com Base-catalyzed transesterification is generally faster, but acid-catalyzed methods are also employed. allenpress.comgoogle.com

For instance, a process for producing fatty acid methyl esters from triglycerides involves creating a single-phase solution of the triglyceride in an alcohol like methanol with a co-solvent and a base catalyst. google.com Another study demonstrated the use of concentrated sulfuric acid as an acid catalyst for the transesterification of acorn kernel oil to produce FAMEs. allenpress.com The use of heterogeneous catalysts, such as montmorillonite-based clays, is also being explored to create more environmentally friendly processes for fatty acid ester synthesis. mdpi.com

Derivatization Strategies for Analytical and Research Purposes

Derivatization of (13Z,16Z)-docosadienoic acid and its esters is essential for various analytical and research applications, primarily to enhance their suitability for chromatographic analysis and to aid in their structural characterization.

Preparation of Fatty Acid Methyl Esters (FAMEs) for Analysis

The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a standard and crucial step for their analysis by gas chromatography (GC). nih.govnih.govsigmaaldrich.com This derivatization is necessary because free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor chromatographic separation. sigmaaldrich.com Converting them to the less polar methyl esters improves their volatility and reduces tailing on GC columns. sigmaaldrich.com

Several methods exist for the preparation of FAMEs. nih.gov A common approach is acid-catalyzed esterification/transesterification. nih.govwhoi.edu This can be achieved using reagents like boron trifluoride (BF3) in methanol or hydrogen chloride (HCl) in methanol. nih.govwhoi.edu For example, a method using a 1.2% HCl solution in methanol/toluene at 45°C overnight has been described for the preparation of FAMEs from various lipids. nih.gov Another procedure involves heating the sample with 12% w/w BCl3-methanol at 60°C for a short period. sigmaaldrich.com

Base-catalyzed methods are also widely used. nih.gov These reactions, often using sodium hydroxide (B78521) or potassium hydroxide in methanol, are typically faster and occur at milder temperatures than acid-catalyzed reactions. nih.gov However, base catalysts are not effective for esterifying free fatty acids directly. nih.gov Therefore, a two-step process involving saponification (hydrolysis with a base) followed by acid-catalyzed methylation is sometimes employed. nih.gov

The choice of method can depend on the nature of the sample and the fatty acids present. For polyunsaturated fatty acids, milder conditions are often preferred to prevent isomerization or oxidation. nih.gov The polarity of the reaction medium has also been found to be an important factor, with intermediate polarity solvents sometimes leading to better recovery of polyunsaturated FAMEs. nih.gov

Table 1: Comparison of FAME Preparation Methods

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | HCl in Methanol, BF3 in Methanol, H2SO4 in Methanol allenpress.comnih.govsigmaaldrich.comwhoi.edu | Heating (45-100°C) for extended periods (1-18 hours) allenpress.comnih.gov | Esterifies both free fatty acids and acylglycerols nih.gov | Can cause degradation of some sensitive fatty acids nih.gov |

| Base-Catalyzed | KOH in Methanol, NaOH in Methanol google.comnih.gov | Room temperature to moderate heat (e.g., 37°C) for shorter times (minutes to an hour) nih.gov | Rapid reaction for acylglycerols nih.gov | Does not esterify free fatty acids nih.gov |

Isotopic Labeling of (13Z,16Z)-Methyl Docosa-13,16-dienoate for Metabolic Tracing Studies

The synthesis of isotopically labeled (13Z,16Z)-methyl docosa-13,16-dienoate is a sophisticated process that enables precise metabolic tracing. A primary application of this technique is to follow the bioconversion of this specific docosadienoate into other long-chain polyunsaturated fatty acids (LC-PUFAs).

One established method involves the synthesis of deuterium-labeled docosa-13,16-dienoic acid, which is then esterified to its methyl form. For instance, a multi-step organic synthesis can be employed to introduce deuterium (B1214612) atoms at specific positions in the molecule. A notable example is the synthesis of [2,2-²H₂]- (13Z,16Z)-docosa-13,16-dienoic acid. This process involves creating a labeled C21 phosphonium (B103445) salt and coupling it with a C1 aldehyde fragment via the Wittig reaction to construct the full C22 carbon chain with the deuterium label at the C2 position. The resulting labeled fatty acid is then esterified to produce [2,2-²H₂]-(13Z,16Z)-methyl docosa-13,16-dienoate.

Metabolic tracing studies using these labeled compounds have provided significant insights. When administered to animal models, the labeled (13Z,16Z)-docosa-13,16-dienoic acid is tracked through its metabolic cascade. Research has demonstrated that this fatty acid serves as a substrate for a series of desaturation and elongation enzymes.

In one key study, the metabolic fate of deuterium-labeled (13Z,16Z)-docosa-13,16-dienoic acid was investigated. The findings revealed that it is metabolized through the following steps:

Δ7-Desaturation : The initial metabolic step is the introduction of a double bond at the seventh carbon position by a Δ7-desaturase enzyme, converting it to (7Z,13Z,16Z)-docosa-7,13,16-trienoic acid.

Elongation : The resulting C22 trienoic acid is then elongated by two carbons to form (9Z,15Z,18Z)-tetracosa-9,15,18-trienoic acid.

Δ9-Desaturation : This C24 intermediate is subsequently desaturated by a Δ9-desaturase to produce (6Z,9Z,15Z,18Z)-tetracosa-6,9,15,18-tetraenoic acid.

This pathway demonstrates that (13Z,16Z)-docosa-13,16-dienoic acid is a precursor in an alternative biosynthetic route to other important LC-PUFAs. The use of isotopic labeling was instrumental in confirming this metabolic sequence, as the deuterium tag could be followed through each successive metabolite using techniques like gas chromatography-mass spectrometry (GC-MS).

The table below summarizes the findings from a metabolic tracing study using a deuterium-labeled version of the parent acid.

Interactive Data Table: Metabolic Conversion of Labeled Docosa-13,16-dienoic Acid

| Labeled Precursor Administered | Metabolite Detected | Metabolic Transformation |

| Deuterium-labeled (13Z,16Z)-docosa-13,16-dienoic acid | Deuterium-labeled (7Z,13Z,16Z)-docosa-7,13,16-trienoic acid | Δ7-Desaturation |

| Deuterium-labeled (7Z,13Z,16Z)-docosa-7,13,16-trienoic acid | Deuterium-labeled (9Z,15Z,18Z)-tetracosa-9,15,18-trienoic acid | Elongation |

| Deuterium-labeled (9Z,15Z,18Z)-tetracosa-9,15,18-trienoic acid | Deuterium-labeled (6Z,9Z,15Z,18Z)-tetracosa-6,9,15,18-tetraenoic acid | Δ9-Desaturation |

This structured approach, underpinned by isotopic labeling, provides unambiguous evidence of the metabolic potential of (13Z,16Z)-methyl docosa-13,16-dienoate and solidifies its position as a significant intermediate in fatty acid metabolism.

Advanced Analytical Characterization Techniques in Docosadienoate Research

Chromatographic Separation Methods

Chromatography is a fundamental tool for the separation of (13Z,16Z)-Methyl docosa-13,16-dienoate from intricate biological and chemical matrices. The choice of chromatographic technique is dictated by the specific research question, ranging from routine analysis to the isolation of highly pure compounds.

Gas Chromatography (GC) Applications for FAMEs

Gas chromatography (GC) is a cornerstone for the analysis of volatile compounds like FAMEs. gcms.cznih.gov Typically coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), this technique offers high resolution and sensitivity for separating and quantifying individual FAMEs. gcms.cznih.gov In the analysis of complex mixtures, such as those found in food samples or biological tissues, the sheer number of fatty acid isomers can lead to co-elution on standard GC columns. gcms.cz To address this, comprehensive two-dimensional gas chromatography (GCxGC) provides enhanced separation power, allowing for the resolution of isomers that would otherwise overlap. gcms.cz The retention of (13Z,16Z)-Methyl docosa-13,16-dienoate on a non-polar capillary column, such as one with a VF-5MS stationary phase, has been documented, with specific retention indices used for its identification under programmed temperature conditions. nist.gov

Table 1: GC Parameters for FAME Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) | gcms.cznih.gov |

| Column Type | Capillary, e.g., VF-5MS (non-polar) | nist.gov |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | gcms.cz |

| Application | Separation and quantification of FAMEs, including isomers. | gcms.cz |

| Advanced Method | Comprehensive two-dimensional gas chromatography (GCxGC) for complex mixtures. | gcms.cz |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Lipid Separation

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are powerful techniques for the separation of lipids, including FAMEs. scielo.br Reversed-phase HPLC, often utilizing octadecylsilyl (C18) columns, is a common approach for separating FAMEs based on their hydrophobicity. researchgate.netsigmaaldrich.com The mobile phase, typically a mixture of acetonitrile (B52724) and water, can be adjusted to resolve complex mixtures, including geometric and positional isomers. researchgate.net For detection, UV detectors are frequently employed, with unsaturated compounds like (13Z,16Z)-Methyl docosa-13,16-dienoate being detectable at specific wavelengths. scielo.brresearchgate.net HPLC methods have been developed for the simultaneous determination of various lipid classes, including FAMEs, in samples like biodiesel. scielo.brresearchgate.net These methods demonstrate good repeatability, linearity, and sensitivity. scielo.br The combination of argentation thin-layer chromatography with reversed-phase HPLC provides a powerful two-dimensional approach for both analytical and preparative separation of FAMEs. researchgate.net

Supercritical Fluid Chromatography (SFC) in Lipid Analysis

Supercritical fluid chromatography (SFC) has emerged as a "green" and efficient alternative to traditional chromatographic methods for lipid analysis. nih.govmdpi.com Utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase, SFC offers several advantages, including reduced organic solvent consumption and faster analysis times compared to HPLC. nih.govmdpi.com This technique is particularly well-suited for the separation of nonpolar to moderately polar compounds like FAMEs. nih.gov SFC can be coupled with various detectors, including UV, evaporative light scattering (ELSD), and mass spectrometry (MS), providing comprehensive characterization of lipid profiles. nih.govmdpi.com The high efficiency of SFC allows for the separation of isomeric species, a significant advantage in the analysis of complex fatty acid mixtures. nih.gov

Thin-Layer Chromatography (TLC) for Purification and Preliminary Separation

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary separation and purification of FAMEs. nih.govugm.ac.id Argentation TLC, where the silica (B1680970) gel plate is impregnated with silver nitrate, is a particularly valuable technique for separating FAMEs based on the number, configuration, and position of their double bonds. nih.govnih.gov This method allows for the separation of cis and trans isomers, as well as positional isomers. nih.govnih.gov For instance, it can effectively separate methyl esters of monounsaturated fatty acids from polyunsaturated and saturated ones. nih.gov Following separation on the TLC plate, the lipid bands can be visualized using iodine vapor and quantified using a TLC scanner. ugm.ac.id TLC is also used to monitor the progress of reactions, such as the methylation of triglycerides to FAMEs. nacalai.com

Urea (B33335) Inclusion Fractionation for Fatty Acid Methyl Esters

Urea inclusion fractionation is a unique and effective method for separating fatty acid methyl esters based on their degree of unsaturation. biofueljournal.combiofueljournal.com This technique relies on the ability of urea to form crystalline inclusion complexes with linear, saturated FAMEs, while branched-chain and unsaturated FAMEs are excluded and remain in the liquid phase. biofueljournal.comdss.go.th By removing the higher melting point saturated FAMEs, this process can significantly improve the low-temperature properties of biodiesel. biofueljournal.combiofueljournal.comresearchgate.netdoaj.org The efficiency of the fractionation is influenced by various factors, including the ratio of urea to FAMEs, the type of solvent used, and the temperature. biofueljournal.combiofueljournal.com This method offers an ecologically responsible approach to enriching polyunsaturated FAMEs like (13Z,16Z)-Methyl docosa-13,16-dienoate from mixtures. dss.go.th

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of fatty acid methyl esters, providing detailed information about their molecular weight and fragmentation patterns. When coupled with a chromatographic separation technique like GC or HPLC, MS becomes a powerful method for the definitive identification of compounds like (13Z,16Z)-Methyl docosa-13,16-dienoate.

The electron ionization (EI) mass spectrum of a FAME provides a molecular ion peak (M+), which confirms the molecular weight, and a series of fragment ions that are characteristic of the molecule's structure. For straight-chain saturated FAMEs, characteristic fragments are observed due to cleavages at specific points in the acyl chain. researchgate.net In the case of unsaturated FAMEs like (13Z,16Z)-Methyl docosa-13,16-dienoate, the location of the double bonds can be determined through specific derivatization techniques followed by MS analysis or by using advanced MS/MS (tandem mass spectrometry) techniques. nih.gov

In HPLC coupled with atmospheric pressure chemical ionization (APCI)-MS, the use of acetonitrile in the mobile phase can lead to the formation of adduct ions that react with the double bonds in unsaturated FAMEs. The subsequent fragmentation of these adducts in an MS/MS experiment provides diagnostic ions that pinpoint the location of the double bonds. nih.gov

The fragmentation of FAMEs in a mass spectrometer is a well-studied process. For esters, fragmentation often occurs adjacent to the carbonyl group. libretexts.org The analysis of these fragmentation patterns, in conjunction with chromatographic retention data, allows for the confident identification of specific FAME isomers in complex samples. nih.govresearchgate.net

GC-MS and HPLC-MS/MS for Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are cornerstone techniques for the analysis of FAMEs. nist.govkyushu-u.ac.jp GC-MS, particularly when coupled with electron ionization (EI), provides detailed fragmentation patterns that can be used for compound identification through library searches. jeol.com However, for unsaturated FAMEs, the molecular ion may be weak or absent in EI spectra. jeol.com

HPLC-MS/MS offers a powerful alternative, especially for complex mixtures. researchgate.netsemanticscholar.org This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netsemanticscholar.org Derivatization of fatty acids to their methyl esters enhances their ionization efficiency and chromatographic behavior, making them more amenable to analysis. researchgate.net

Table 1: GC-MS and HPLC-MS/MS Parameters for FAME Analysis

| Parameter | GC-MS | HPLC-MS/MS |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Separation | Capillary Gas Chromatography | High-Performance Liquid Chromatography |

| Derivatization | Often required (e.g., methylation) | Can be used to enhance ionization |

| Key Advantage | Extensive spectral libraries | High sensitivity and specificity for complex mixtures |

This table provides a general overview of typical parameters and may vary based on the specific application and instrumentation.

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS) of Fatty Acyl Esters

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like FAMEs. wikipedia.orgnih.gov ESI typically produces protonated molecules or adducts with minimal fragmentation, which aids in the determination of the molecular weight. wikipedia.orgnih.gov When coupled with tandem mass spectrometry (MS/MS), ESI allows for the fragmentation of selected precursor ions, providing valuable structural information. researchgate.netwikipedia.org This is crucial for distinguishing between isomers and identifying the positions of double bonds within the fatty acid chain. The fragmentation patterns of N-diisopropyloxyphosphoryl (DIPP) dipeptide methyl esters have been systematically studied using ESI-MS/MS, revealing characteristic fragmentation that is dependent on the presence of the DIPP group. nih.gov

Advanced MS Techniques in Lipidomics Profiling

Lipidomics, the large-scale study of lipids, heavily relies on advanced mass spectrometry techniques. nih.gov Shotgun lipidomics, which involves the direct infusion of a lipid extract into the mass spectrometer, and LC-based lipidomics are two major approaches. nih.gov Advanced techniques such as high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, enabling the determination of elemental compositions. jeol.com Furthermore, innovative methods like ozone-induced dissociation (OzID) can be employed to pinpoint the exact location of double bonds in unsaturated lipids. nih.gov These advanced MS methods are instrumental in creating comprehensive lipid profiles of biological samples and identifying novel lipid species, including various docosadienoate isomers. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including (13Z,16Z)-Methyl docosa-13,16-dienoate.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Key signals for (13Z,16Z)-Methyl docosa-13,16-dienoate would include those for the methyl ester protons, the olefinic protons of the double bonds, the allylic protons, and the methylene (B1212753) protons of the long aliphatic chain.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule. For (13Z,16Z)-Methyl docosa-13,16-dienoate, distinct signals would be observed for the carbonyl carbon of the ester, the olefinic carbons, the methyl carbon of the ester group, and the various methylene carbons along the chain.

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for precise structural assignment.

2D-NMR Techniques for Elucidating Double Bond Configuration in Docosadienoates

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often necessary to resolve complex structures and definitively establish stereochemistry, such as the Z (cis) configuration of the double bonds in (13Z,16Z)-Methyl docosa-13,16-dienoate. youtube.comyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton coupling interactions, helping to identify adjacent protons and thus piece together the carbon skeleton. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. youtube.comyoutube.com

By analyzing the coupling constants between the olefinic protons in the ¹H NMR spectrum and utilizing various 2D NMR experiments, the cis or trans geometry of the double bonds can be unequivocally determined.

Other Spectrometric Techniques for Quantitative Analysis

While MS and NMR are primary tools for structural elucidation, other spectrometric techniques can be employed for quantitative analysis. For instance, after validation with MS, methods like flame-ionization detection (FID) coupled with gas chromatography can provide robust quantification of FAMEs. kyushu-u.ac.jp Additionally, the development of certified reference materials for compounds like cis-13,16-docosadienoic acid methyl ester is crucial for accurate quantification in various matrices. accustandard.com The signal intensity in ESI-MS is proportional to the analyte concentration, making it a valuable tool for quantitative measurements when appropriate internal standards are used to compensate for sample preparation losses and variations in instrument sensitivity. nih.gov

Gas Chromatography-Flame Ionization Detector (GC-FID) for Fatty Acid Profiling

Gas chromatography with a flame ionization detector (GC-FID) is a cornerstone analytical technique for the quantitative analysis of fatty acid profiles in various samples, including those containing (13Z,16Z)-Methyl docosa-13,16-dienoate. nih.govuc.ptimpact-solutions.co.uk This method is favored for its robustness and ability to separate volatile and thermally stable compounds. impact-solutions.co.uk For fatty acid analysis, they are typically converted into their more volatile fatty acid methyl ester (FAME) derivatives through transesterification before injection into the GC system. impact-solutions.co.uknih.gov

The GC-FID method offers high resolution, which is crucial as many fatty acid isomers have very close elution times. phenomenex.com The separation is generally achieved on high-polarity capillary columns, which allow for the resolution of complex mixtures of FAMEs. nih.gov For instance, a standard mixture containing 37 FAMEs, which includes this compound, can be effectively resolved using specialized columns like the Zebron ZB-FAME. phenomenex.com The use of such columns can significantly reduce analysis time while maintaining baseline resolution of the components. phenomenex.com

While mass spectrometry can be used, GC-FID is often sufficient and preferred for quantification because the FAMEs are isobaric (have the same mass), making mass spectrometry less useful for distinguishing between them. phenomenex.com The FID provides a signal that is proportional to the mass of carbon atoms entering the flame, allowing for accurate quantification of each separated FAME based on its peak area relative to a known internal standard. impact-solutions.co.uk This makes GC-FID a reliable and widely used method for routine analysis of fatty acid compositions in diverse fields like food testing, clinical research, and biofuels. phenomenex.compjoes.com

Table 1: Example of a Standard FAME Mixture Including (13Z,16Z)-Methyl docosa-13,16-dienoate for GC-FID Analysis. phenomenex.com

| Compound Number | Compound Name | Abbreviation |

| 33 | This compound | C22:2 cis 13,16 |

| 34 | Tricosanoic Acid Methyl Ester | C23:0 |

| 35 | Lignoceric Acid Methyl Ester | C24:0 |

| 36 | Nervonic Acid Methyl Ester | C24:1 cis 15 |

| 37 | cis-4,7,10,13,16,19-Docosahexaenoic Acid Methyl Ester | C22:6 cis 4,7,10,13,16,19 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. pjoes.comvaia.com When a molecule like (13Z,16Z)-Methyl docosa-13,16-dienoate is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. vaia.com These absorptions are recorded as a spectrum, which provides a unique molecular fingerprint.

For (13Z,16Z)-Methyl docosa-13,16-dienoate, IR spectroscopy can confirm the presence of its key functional groups: the methyl ester and the two cis C=C double bonds. researchgate.netspectra-analysis.com The presence of unsaturated C=C bonds is clearly indicated by specific absorption bands. researchgate.net

Key spectral features for this compound include:

=C-H Stretching: The C-H bonds on the cis-double bonds (vinylic hydrogens) typically show a stretching vibration at a frequency just above 3000 cm⁻¹. researchgate.netspectra-analysis.com This distinguishes them from the C-H stretches of the saturated alkyl chain, which appear below 3000 cm⁻¹. libretexts.org

C=C Stretching: The stretching vibration of the carbon-carbon double bonds appears in the region of 1680-1640 cm⁻¹. researchgate.netlibretexts.org For esters with cis-double bonds, this peak is often observed around 1655 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl group (C=O) of the methyl ester functional group gives rise to a very strong and sharp absorption band. libretexts.org For aliphatic esters, this peak is typically found in the range of 1750-1735 cm⁻¹. libretexts.org The spectrum for a docosadienoic acid methyl ester with two cis double bonds shows this carbonyl peak near 1740 cm⁻¹. spectra-analysis.com

C-O Stretching: The ester group also exhibits C-O stretching vibrations, which typically appear in the 1300-1000 cm⁻¹ region. libretexts.org

The combination of these characteristic absorption bands provides strong evidence for the structure of (13Z,16Z)-Methyl docosa-13,16-dienoate. spectra-analysis.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for (13Z,16Z)-Methyl docosa-13,16-dienoate.

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Source |

| Alkene (cis) | =C-H Stretch | ~3004-3009 | researchgate.netspectra-analysis.com |

| Alkene | C=C Stretch | ~1658 | researchgate.net |

| Ester | C=O Stretch | ~1740 | spectra-analysis.comlibretexts.org |

| Alkane | C-H Stretch | 2850-3000 | vaia.comlibretexts.org |

| Ester | C-O Stretch | 1000-1300 | libretexts.org |

Biochemical Pathways and Mechanistic Studies

Incorporation into Complex Lipid Classes

Once activated, (13Z,16Z)-docosa-13,16-dienoyl-CoA can be incorporated into various complex lipid classes, thereby influencing the composition and structure of cellular membranes and storage lipids.

Research on Alzheimer's disease has shown altered levels of cis-13,16-docosadienoic acid in the brain, where it is a component of membrane phospholipids. nih.gov This suggests its importance in maintaining the specific fatty acid profile of neuronal membranes. nih.gov While direct studies on its incorporation into phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), phosphatidylserine (B164497) (PS), and sphingomyelin (B164518) (SM) are limited, it is plausible that like other very long-chain fatty acids, it can be integrated into these phospholipid classes through the action of various acyltransferases.

Table 1: Presence of (13Z,16Z)-docosa-13,16-dienoic acid in Biological Samples

| Sample Type | Finding | Reference |

|---|---|---|

| Human Brain (Parietal Lobe) | Levels are altered in moderate Alzheimer's disease pathology. | nih.gov |

| Human Plasma and Erythrocytes | Detected as a component of complex lipids. | japer.in |

| Farmed Rainbow Trout | Found in higher concentrations compared to wild brown trout. | scielo.org.za |

| Ragi-based Pet Foods | Identified as a component. | scispace.com |

| Oleaginous Yeast (Rhodotorula toruloides) | Detected as a long-chain fatty acid. | researchgate.net |

(13Z,16Z)-docosa-13,16-dienoic acid can also be directed towards the synthesis of neutral storage lipids, namely triacylglycerols (TAGs) and cholesterol esters. TAGs serve as the primary energy reserve in cells, while cholesterol esters are the storage form of cholesterol.

The synthesis of TAGs involves the sequential acylation of a glycerol-3-phosphate backbone. The final step in this pathway is catalyzed by diacylglycerol acyltransferase (DGAT), which esterifies a fatty acyl-CoA to a diacylglycerol molecule. It is through this mechanism that (13Z,16Z)-docosadienoyl-CoA can be incorporated into TAGs.

Furthermore, (13Z,16Z)-docosa-13,16-dienoic acid can be esterified to cholesterol to form cholesteryl (13Z,16Z)-docosa-13,16-dienoate. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). These cholesterol esters can be stored in lipid droplets or transported in lipoproteins. The Bovine Metabolome Database indicates the potential for this fatty acid to be a component of cholesterol esters and other complex lipids like ceramides (B1148491) and triglycerides. bovinedb.ca

Enzymatic Transformations of Docosadienoates

The double bond configuration of (13Z,16Z)-docosa-13,16-dienoic acid makes it a potential substrate for further enzymatic modifications, including desaturation and elongation, as well as oxidative metabolism.

Polyunsaturated fatty acids can undergo a series of desaturation and elongation reactions to produce longer and more unsaturated fatty acids. These reactions are carried out by fatty acid desaturases and elongases, respectively. researchgate.net

Fatty acids can be catabolized through β-oxidation in both mitochondria and peroxisomes to generate energy. As a very long-chain fatty acid, (13Z,16Z)-docosa-13,16-dienoic acid would likely undergo initial chain shortening via peroxisomal β-oxidation before the resulting shorter-chain fatty acids are further oxidized in the mitochondria.

Additionally, polyunsaturated fatty acids are precursors to a diverse group of signaling molecules known as eicosanoids and other lipid mediators. These are generated through the actions of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. Although direct evidence for the formation of eicosanoid-like derivatives from (13Z,16Z)-docosa-13,16-dienoic acid is scarce, its structural similarity to other polyunsaturated fatty acids suggests it could be a substrate for these enzymes. Research comparing the antioxidant and anti-inflammatory activities of docosadienoic acid (DDA) with docosahexaenoic acid (DHA) indicates that DDA possesses strong antioxidant properties. This suggests that it may be metabolized into derivatives that influence oxidative stress and inflammatory pathways.

Interactions with Cellular Signaling Pathways

Recent studies have begun to shed light on the role of (13Z,16Z)-docosa-13,16-dienoic acid as a signaling molecule. It has been identified as an agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120. FFAR4 is a receptor for long-chain fatty acids that is involved in regulating various physiological processes, including glucose metabolism and inflammation.

A significant finding is the potent ability of (13Z,16Z)-docosa-13,16-dienoic acid to inhibit the secretion of ghrelin, a hormone primarily produced in the stomach that stimulates appetite. This suggests a role for this fatty acid in the regulation of energy homeostasis and appetite control through its interaction with FFAR4. Furthermore, studies on lung adenocarcinoma have found that levels of 13c,16c-docosadienoic acid are significantly upregulated in tumor tissue compared to normal lung tissue, hinting at its potential involvement in the pathophysiology of cancer.

Table 2: Known and Potential Interactions of (13Z,16Z)-docosa-13,16-dienoic acid

| Interaction Type | Detail | Implication | Reference |

|---|---|---|---|

| Receptor Agonism | Acts as an agonist for Free Fatty Acid Receptor 4 (FFAR4/GPR120). | Modulation of metabolic and inflammatory signaling pathways. | |

| Hormonal Regulation | Potently inhibits the secretion of the appetite-stimulating hormone ghrelin. | Potential role in energy balance and appetite control. | |

| Disease Association | Upregulated in lung adenocarcinoma tissue. | Possible involvement in cancer pathophysiology. | |

| Disease Association | Altered levels in the brain in Alzheimer's disease. | Potential role in neuronal membrane health and neurodegenerative processes. | nih.gov |

Investigating Molecular Mechanisms within Lipid Metabolism

As a very long-chain fatty acid (VLCFA), (13Z,16Z)-docosa-13,16-dienoic acid is primarily directed towards the peroxisomes for its initial catabolism. Unlike shorter fatty acids that are metabolized within the mitochondria, VLCFAs require the specialized enzymatic machinery of the peroxisome for a process known as β-oxidation.

The initial and obligatory step for its entry into the metabolic cascade is its activation to a high-energy thioester derivative. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) , specifically very long-chain acyl-CoA synthetases (ACSVLs), which are present in peroxisomes. The activation process converts the fatty acid into (13Z,16Z)-docosa-13,16-dienoyl-CoA .

Once activated, (13Z,16Z)-docosa-13,16-dienoyl-CoA undergoes cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic reactions that shorten the fatty acid chain by two carbons, releasing an acetyl-CoA molecule in each round. Due to the presence of cis double bonds at positions 13 and 16, auxiliary enzymes are required to handle these non-standard configurations. These enzymes include enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase , which ensure the proper positioning of double bonds for the subsequent steps of β-oxidation.

The β-oxidation of (13Z,16Z)-docosa-13,16-dienoic acid in the peroxisome continues until the fatty acid is shortened to a medium-chain acyl-CoA. These shorter acyl-CoAs can then be transported to the mitochondria for complete oxidation to carbon dioxide and water, contributing to the cellular energy pool.

| Intermediate | Enzyme | Location | Process |

| (13Z,16Z)-docosa-13,16-dienoic acid | Very long-chain acyl-CoA synthetase (ACSVL) | Peroxisome | Activation |

| (13Z,16Z)-docosa-13,16-dienoyl-CoA | Acyl-CoA oxidase | Peroxisome | β-oxidation (first step) |

| trans-2,(13Z,16Z)-docosatrienoyl-CoA | Enoyl-CoA hydratase | Peroxisome | β-oxidation (second step) |

| 3-hydroxy-(13Z,16Z)-docosadienoyl-CoA | 3-hydroxyacyl-CoA dehydrogenase | Peroxisome | β-oxidation (third step) |

| 3-keto-(13Z,16Z)-docosadienoyl-CoA | Thiolase | Peroxisome | β-oxidation (fourth step) |

Interplay with Gene Expression Regulation (e.g., Nrf2-mediated induction in model systems)

While direct studies on the interaction of (13Z,16Z)-Methyl docosa-13,16-dienoate with gene expression are limited, the behavior of other polyunsaturated fatty acids (PUFAs) provides a framework for its potential roles. One of the key regulatory pathways influenced by PUFAs is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of a battery of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with the inhibitor protein Keap1. However, upon exposure to electrophilic compounds or oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes.

Certain PUFAs and their oxidized metabolites can act as electrophiles and thereby activate the Nrf2 pathway. It is plausible that (13Z,16Z)-docosa-13,16-dienoic acid, with its two double bonds, could be susceptible to oxidation, leading to the formation of reactive metabolites capable of modifying Keap1 and inducing Nrf2 activation.

Role in Lipidomics and Systems Biology Research

Lipidomics Profiling and Biomarker Discovery Methodologies

Lipidomics profiling is a complex endeavor due to the structural diversity of lipid molecules. researchgate.net Methodologies in this field are designed to extract, separate, detect, and quantify lipids from biological samples to understand their roles and identify potential biomarkers for various conditions. creative-proteomics.comresearchgate.net

The analysis of docosadienoates like (13Z,16Z)-Methyl docosa-13,16-dienoate can be approached through two primary lipidomics strategies: untargeted and targeted analysis. creative-proteomics.com

Untargeted Lipidomics : This is an exploratory, hypothesis-generating approach that aims to comprehensively measure as many lipids as possible in a sample. creative-proteomics.com It is ideal for discovering novel or unexpected lipid species and for obtaining a broad overview of the lipid profile in different states (e.g., disease vs. healthy). creative-proteomics.comnih.gov In the context of docosadienoates, an untargeted analysis would capture a wide array of fatty acid methyl esters and other lipid classes, allowing researchers to identify changes in the levels of (13Z,16Z)-Methyl docosa-13,16-dienoate alongside other lipids. Mass spectrometry (MS) is the primary technology used for its sensitivity and specificity in analyzing complex lipid mixtures. creative-proteomics.comthermofisher.com

Targeted Lipidomics : This is a hypothesis-driven approach that focuses on the precise measurement and quantification of a predefined set of known lipids. creative-proteomics.com It offers higher sensitivity, specificity, and accuracy for the selected analytes. creative-proteomics.comthermofisher.com If prior research or untargeted screening suggests a role for (13Z,16Z)-Methyl docosa-13,16-dienoate in a biological process, a targeted method would be developed to accurately quantify its concentration across many samples. nih.gov This approach is often used for biomarker validation, where the findings from untargeted studies are confirmed with greater confidence. creative-proteomics.com Selected/multiple reaction monitoring (SRM/MRM) on triple quadrupole mass spectrometers is a powerful and widely used quantitative method for targeted analysis. thermofisher.comnih.gov

The typical workflow involves an initial untargeted screen to identify differential lipids, followed by a targeted approach to validate and accurately quantify these potential biomarkers. creative-proteomics.comnih.gov

Table 1: Comparison of Targeted and Untargeted Lipidomics Approaches

| Feature | Untargeted Lipidomics | Targeted Lipidomics |

| Goal | Comprehensive profiling, discovery of novel lipids, hypothesis generation. creative-proteomics.com | Quantification of specific, predefined lipids, hypothesis testing, biomarker validation. creative-proteomics.comthermofisher.com |

| Scope | Broad, aiming to detect as many lipids as possible. creative-proteomics.com | Narrow, focused on a specific list of lipids. creative-proteomics.com |

| Selectivity | Lower, as it analyzes a wide range of molecules. thermofisher.com | High, optimized for specific target analytes. nih.gov |

| Sensitivity | Generally lower than targeted approaches. creative-proteomics.com | High, due to optimization for specific lipids. creative-proteomics.com |

| Data Complexity | High, generates large and complex datasets requiring sophisticated data processing. mass-analytica.com | Lower, data is more manageable and focused. creative-proteomics.com |

| Typical Technology | High-Resolution Mass Spectrometry (HRAM-MS), LC-MS. thermofisher.comnih.gov | Triple Quadrupole MS (SRM/MRM), HRAM-MS (PRM). thermofisher.comnih.gov |

High-throughput analysis is essential for large-scale lipidomics studies, such as in clinical research, where many samples need to be processed efficiently. nih.gov The goal is to develop methods that are both fast and comprehensive. upce.cz

Several advanced analytical techniques have been developed for this purpose:

Ultrahigh-Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS) : This technique has emerged as a powerful tool for high-throughput lipidomics. nih.govresearchgate.net It allows for the rapid separation of numerous lipid classes, including fatty acyls like docosadienoates, often within a few minutes. nih.govresearchgate.net By coupling UHPSFC with high-resolution mass spectrometry, researchers can identify hundreds of individual lipid species in a single analysis of a complex sample. nih.govupce.cz

Direct Infusion Mass Spectrometry (DI-MS) : Also known as "shotgun lipidomics," this method involves introducing the lipid extract directly into the mass spectrometer without prior chromatographic separation. thermofisher.comnih.gov This approach is extremely fast and amenable to high-throughput screening, making it possible to analyze a 384-well plate in a matter of hours. nih.gov By using different ionization modes (positive and negative) and fragmentation techniques, a broad range of lipids, including fatty acids, can be profiled. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS remains a cornerstone of lipidomics. nih.gov Advances in ultra-high-performance liquid chromatography (UHPLC) have significantly reduced run times while maintaining high-resolution separation, enabling high-throughput analysis. When coupled with fast-scanning mass spectrometers, LC-MS provides detailed information on individual lipid species. nih.gov

These high-throughput methods are crucial for identifying and quantifying specific docosadienoate species like (13Z,16Z)-Methyl docosa-13,16-dienoate within large sample cohorts, facilitating biomarker discovery and the study of lipid metabolism on a large scale. nih.govresearchgate.net

A typical lipidomics workflow involves several critical steps: sample preparation (extraction), analytical separation, and mass spectrometric detection. researchgate.netresearchgate.net For fatty acid esters like (13Z,16Z)-Methyl docosa-13,16-dienoate, specific considerations at each stage are crucial for accurate and reproducible results.

Sample Preparation and Extraction : The first step is the extraction of lipids from the biological matrix. The choice of solvent is critical; methods using organic solvents like chloroform-methanol or methyl tert-butyl ether (MTBE) are common for separating lipids from other biomolecules. creative-proteomics.comresearchgate.net For fatty acid metabolites, which are more hydrophilic, solid-phase extraction (SPE) may be used to concentrate them. researchgate.net It is vital to choose a procedure that ensures high recovery of the target analyte and minimizes degradation. researchgate.net

Derivatization : The parent molecule, (13Z,16Z)-docosa-13,16-dienoic acid, is often converted to its methyl ester form ((13Z,16Z)-Methyl docosa-13,16-dienoate) through a process called derivatization. This is done to improve its volatility and chromatographic behavior, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). creative-proteomics.com

Separation and Detection : Mass spectrometry is the central analytical technique. researchgate.net It can be coupled with separation methods like GC or LC to resolve complex mixtures. researchgate.net High-resolution mass spectrometry is particularly valuable as it can distinguish between isobaric lipid species (molecules with the same nominal mass but different elemental compositions). thermofisher.com

Quantification : Accurate quantification is a major challenge in lipidomics. nih.gov A common strategy is the use of internal standards, which are structurally similar, often isotopically labeled, compounds added to the sample in a known amount. researchgate.net These standards help correct for variations in extraction efficiency and instrument response, leading to more reliable quantification. nih.govresearchgate.net

Systems Biology Approaches in Lipid Research

Systems biology aims to understand the broader biological context by integrating various types of data to model and analyze complex biological systems. In lipid research, this involves connecting lipidome changes with other molecular layers to understand how lipid metabolic networks are regulated.

To gain a holistic view of the role of docosadienoates, lipidomic data is often integrated with other 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein expression). nih.gov This multi-omics approach can reveal connections between the abundance of a lipid like (13Z,16Z)-docosa-13,16-dienoic acid and the expression of genes or proteins involved in its synthesis, degradation, or transport. nih.gov

For example, an increase in the level of a specific docosadienoate could be correlated with the upregulation of genes encoding fatty acid elongase or desaturase enzymes. nih.gov By mapping these different data types onto biochemical pathways, researchers can identify dysregulated networks in disease states. nih.govnih.gov This integrated analysis provides a more comprehensive understanding of metabolic perturbations than any single 'omics' approach alone. nih.gov

Computational modeling is used to simulate and analyze the complex network of biochemical reactions that constitute lipid metabolism. nih.gov These models can help to understand the dynamics of how lipids like docosadienoates are produced and consumed within the cell.

Challenges in modeling lipid metabolism arise from the vast number of similar lipid species and the promiscuity of the enzymes involved. nih.govnih.gov However, advanced modeling approaches, such as object-oriented stochastic models and genome-scale metabolic networks (GSMNs), are being developed to tackle this complexity. nih.govnih.gov

These models can:

Simulate the flow (flux) of metabolites through pathways involving docosadienoates.

Predict how the network will respond to perturbations, such as genetic mutations or changes in nutrient availability. nih.gov

Help interpret multi-omics data by providing a structured framework for analysis. nih.gov

By representing the lipid metabolic network mathematically, these computational tools allow researchers to generate new hypotheses and gain deeper insights into the time- and location-dependent distribution and function of lipid species. nih.gov

Investigating Docosadienoates in Model Systems

To elucidate the biological functions and metabolic pathways of docosadienoates, including the (13Z,16Z) isomer, researchers rely on a variety of in vitro and in vivo model systems. These models allow for controlled investigations into how these fatty acids are processed by cells and their subsequent impact on physiological and pathophysiological processes.

In Vitro Cellular Models for Docosadienoate Metabolism Studies

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of fatty acid metabolism in a controlled environment. Various cell lines are employed to mimic the functions of different tissues and to study the specific effects of compounds like (13Z,16Z)-Methyl docosa-13,16-dienoate.

Human monocytic THP-1 cells, which can be differentiated into macrophages, are a key model for studying inflammatory and immune responses. nih.gov Lipidomics analyses have indeed detected the presence of 13,16-docosadienoic acid in macrophages, indicating its potential involvement in the lipid metabolism of these immune cells. lipidmaps.org Studies on other long-chain polyunsaturated fatty acids in THP-1 cells have demonstrated significant effects on inflammatory pathways. For instance, docosahexaenoic acid (DHA) and alpha-linolenic acid (ALA) have been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6, IL-1β, and TNFα, partly by inhibiting NF-κB activation through PPARγ activation. nih.gov Furthermore, both ALA and DHA can alter glucose metabolism in THP-1 monocytes by decreasing oxidative phosphorylation and increasing glycolysis, suggesting a mechanism by which these fatty acids may modulate immune cell function. biorxiv.org While direct studies on (13Z,16Z)-docosa-13,16-dienoic acid are limited, these findings provide a framework for investigating its potential anti-inflammatory and immunomodulatory properties in macrophage models.

Adipocyte cell lines, such as murine 3T3-L1 cells, are crucial for understanding the impact of fatty acids on fat storage and metabolism. Research on DHA in 3T3-L1 preadipocytes has revealed that it can inhibit adipocyte differentiation and induce apoptosis, thereby potentially reducing fat accumulation. nih.govresearchgate.net DHA has also been shown to promote lipolysis in mature 3T3-L1 adipocytes. researchgate.net These effects highlight the potential for docosadienoic acids to influence adipocyte biology, which could have implications for metabolic health.

Hepatocyte models, including primary hepatocytes and cell lines like HepG2, are vital for studying hepatic lipid metabolism. The liver is a central hub for fatty acid processing, including elongation, desaturation, and oxidation. Studies on the metabolism of other very long-chain fatty acids, such as the retroconversion of DHA to eicosapentaenoic acid (EPA), have been conducted in HepG2 cells, revealing cell-type-specific metabolic fates. nih.gov Investigating the metabolism of (13Z,16Z)-Methyl docosa-13,16-dienoate in hepatocyte models would be essential to understand its conversion pathways and its influence on liver lipid homeostasis.

Finally, cancer cell lines are utilized to explore the role of specific fatty acids in tumor biology. The lipid composition of cancer cells is often altered to support rapid proliferation and survival in the tumor microenvironment. nih.gov Lipidomics analyses of cancer cells can reveal changes in fatty acid profiles associated with malignancy and may identify potential therapeutic targets. youtube.com

Table 1: In Vitro Cellular Models for Studying Docosadienoate Metabolism

| Cell Line | Cell Type | Key Research Applications | Relevant Findings for Related Fatty Acids |

|---|---|---|---|

| THP-1 | Human Monocytic Leukemia | Inflammation, Immune Response, Macrophage foam cell formation | DHA and ALA decrease pro-inflammatory cytokine secretion. nih.gov ALA and DHA alter glucose metabolism. biorxiv.org |

| 3T3-L1 | Mouse Preadipocyte | Adipogenesis, Lipolysis, Fat storage | DHA inhibits adipocyte differentiation and induces apoptosis. nih.govresearchgate.net DHA promotes lipolysis. researchgate.net |

| HepG2 | Human Hepatocellular Carcinoma | Hepatic lipid metabolism, Fatty acid conversion | Non-neuronal cells like HepG2 actively retroconvert DHA to EPA. nih.gov |

| Various Cancer Cell Lines | e.g., Breast, Prostate | Tumor metabolism, Cell proliferation, Apoptosis | Lipid profiles are remodeled in cancer cells to adapt to the microenvironment. nih.gov |

In Vivo Animal Models for Mechanistic Investigations of Lipid Dysregulation

Various animal models are employed to study dyslipidemia, each with specific characteristics that mimic aspects of human metabolic diseases. nih.govglobalresearchonline.net These include diet-induced models, where animals are fed high-fat or high-cholesterol diets, and genetic models with predispositions to lipid abnormalities. ijper.orgglobalresearchonline.net For instance, feeding rats a high-fat diet supplemented with 2% cholesterol is a common method to induce hyperlipidemia. globalresearchonline.net Another model involves the administration of Triton WR-1339, a surfactant that blocks lipoprotein lipase, leading to a rapid increase in plasma lipids. globalresearchonline.net

Studies using these models have provided valuable insights into the effects of other long-chain polyunsaturated fatty acids. For example, in a mouse model of diabetes and mild obesity, an oil rich in docosapentaenoic acid (DPA) was found to lower plasma triglyceride and total cholesterol concentrations, in part by downregulating genes involved in hepatic fatty acid synthesis. nih.gov This highlights the potential for docosadienoic acids to beneficially modulate lipid metabolism in a state of dysregulation.

The metabolic fate of ingested fatty acids can also be traced in vivo using isotope labeling. A study using 13C-labeled DHA in rats and humans showed its rapid absorption and distribution within different plasma lipoprotein fractions and its subsequent uptake by tissues like blood platelets and the brain. nih.gov Such tracer studies would be invaluable for determining the absorption, distribution, metabolism, and excretion of (13Z,16Z)-docosa-13,16-dienoic acid and identifying its metabolic products in different organs.

While direct in vivo research on (13Z,16Z)-docosa-13,16-dienoic acid is not yet widely published, the established animal models for lipid dysregulation provide a clear path for future investigations. Studying the effects of its supplementation on plasma lipid profiles, liver fat content, and the expression of genes involved in lipid metabolism in these models will be crucial to understanding its physiological significance.

Table 2: Common Animal Models for Investigating Lipid Dysregulation

| Animal Model | Method of Induction | Key Features | Potential Application for Docosadienoate Research |

|---|---|---|---|

| Rat | High-Fat/High-Cholesterol Diet | Induces hypercholesterolemia and hypertriglyceridemia. globalresearchonline.net | Investigate the effect of dietary (13Z,16Z)-docosa-13,16-dienoic acid on plasma and liver lipid levels. |

| Rat | Triton WR-1339 Injection | Acute hyperlipidemia due to blockage of lipid clearance. globalresearchonline.net | Assess the impact of the compound on rapidly elevated lipid levels. |

| Mouse (e.g., KK/Ta) | High-Fat Diet | Develops obesity, insulin (B600854) resistance, and dyslipidemia. nih.gov | Study the potential of the compound to ameliorate features of metabolic syndrome. |

| Rabbit (e.g., WHHL) | Genetic (LDL receptor defect) | Spontaneous hypercholesterolemia and atherosclerosis. nih.gov | Examine the long-term effects on the development of atherosclerotic plaques. |

Advanced Research Applications and Methodological Contributions

Use as a Model Compound in Lipid Chemistry

The well-defined structure of (13Z,16Z)-Methyl docosa-13,16-dienoate, featuring a 22-carbon chain with two cis-double bonds in a "skipped" or 1,4-diene arrangement, makes it an excellent model for studying the behavior of long-chain polyunsaturated fatty acid esters.

As a fatty acid methyl ester (FAME), (13Z,16Z)-Methyl docosa-13,16-dienoate exhibits properties characteristic of this class of molecules, which are crucial for their application and analysis. Generally, FAMEs are less polar and more volatile than their corresponding free fatty acids, making them more amenable to certain types of analysis, such as gas chromatography. sigmaaldrich.com They are typically liquid at room temperature and are not easily flammable. ocl-journal.orgsigmaaldrich.com

Specific physicochemical properties for (13Z,16Z)-Methyl docosa-13,16-dienoate have been calculated to provide a deeper understanding of its behavior in various systems. These properties are essential for predicting its environmental fate, biological interactions, and suitability for industrial processes.

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Weight | 350.58 | g/mol | IUPAC Atomic Weights |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 69.30 | kJ/mol | Joback Method |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -528.41 | kJ/mol | Joback Method |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 75.86 | kJ/mol | Joback Method |

| Octanol/Water Partition Coefficient (logPoct/wat) | 7.533 | - | Crippen Method |

| Water Solubility (log10WS) | -8.02 | mol/l | Crippen Method |

| Critical Pressure (Pc) | 931.78 | kPa | Joback Method |

| Normal Boiling Point Temperature (Tboil) | 714.28 | K | Joback Method |

The defining structural feature of (13Z,16Z)-Methyl docosa-13,16-dienoate is its 1,4-diene system, also known as a skipped diene. nih.gov This non-conjugated arrangement of double bonds is widespread in naturally occurring PUFAs and is the basis for much of their chemical reactivity and biological significance. researchgate.netsemanticscholar.org The study of molecules like (13Z,16Z)-Methyl docosa-13,16-dienoate provides insight into the reactivity of this important motif.

The methylene (B1212753) group situated between the two double bonds is particularly susceptible to hydrogen abstraction, initiating oxidation processes. This reactivity is fundamental to lipid peroxidation in biological systems. In synthetic chemistry, the skipped diene motif is a valuable synthetic intermediate. rsc.org Advanced catalytic methods have been developed to selectively functionalize such systems. For example, palladium-catalyzed difunctionalization reactions can utilize skipped dienes to create complex molecular architectures by forming two new carbon-carbon bonds across the diene system through a process involving metal migration. nih.gov The predictable reactivity of the skipped diene in (13Z,16Z)-Methyl docosa-13,16-dienoate allows it to serve as a model substrate for developing and understanding these complex transformations, which are crucial for the synthesis of bioactive molecules and other natural products. rsc.org

Methodological Development in Lipid Analysis

The accurate identification and quantification of individual fatty acid isomers in complex mixtures present a significant analytical challenge. (13Z,16Z)-Methyl docosa-13,16-dienoate is an important analyte in the development and validation of advanced analytical methods designed to overcome these challenges.

Traditional analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS) often involves conversion to FAMEs. However, the electron ionization mass spectra of isomeric FAMEs are frequently indistinguishable, making it difficult to pinpoint the exact location of double bonds. qut.edu.au To address this, research has focused on developing novel derivatization techniques, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS).

These modern derivatization strategies aim to enhance the ionization efficiency and sensitivity of fatty acids and to generate structurally diagnostic fragment ions in tandem mass spectrometry (MS/MS). qut.edu.aunih.gov

Charge-Reversal Derivatization: One innovative approach involves "charge-reversal" reagents, such as N-(4-aminomethylphenyl)pyridinium (AMPP). nih.gov By converting the fatty acid's carboxylic acid group into a cationic amide, this method improves detection sensitivity by 10- to 20-fold compared to standard negative-ion mode analysis. This allows for quantification in the femtogram range. nih.gov

Sensitivity Enhancement for LC/ESI-MS: Other reagents, like 3-acyloxymethyl-1-methylpyridinium iodide (AMMP), attach a quaternary amine to the fatty acid. researchgate.net This derivatization enables highly sensitive analysis in the positive-ion mode, with reports of a 2,500-fold increase in sensitivity over underivatized fatty acids analyzed in negative-ion mode. researchgate.net

Isomer Identification: To solve the problem of locating double bonds, novel derivatization reagents have been designed that incorporate photo-caged groups. qut.edu.au These derivatives, when subjected to photodissociation tandem mass spectrometry, generate predictable fragmentation patterns that allow for the unambiguous identification of the site of unsaturation, a critical challenge in the analysis of docosadienoate and other PUFA isomers. qut.edu.au

Beyond derivatization, significant progress has been made in optimizing the instruments and protocols used for docosadienoate analysis. The goal is to achieve better separation of isomers and more definitive structural characterization.

For gas chromatography, a key development is the use of highly polar ionic liquid capillary columns, such as the SLB-IL111. sigmaaldrich.com These stationary phases offer unique selectivity and can resolve complex mixtures of FAME isomers, including cis/trans isomers and positional isomers of C22:2, that are difficult to separate on conventional cyanopropyl siloxane columns. sigmaaldrich.com

In mass spectrometry, detailed fragmentation data for (13Z,16Z)-Methyl docosa-13,16-dienoate is available, providing a reference for its identification in complex samples. The electron ionization mass spectrum shows characteristic fragmentation patterns that are crucial for its characterization.

| m/z Value | Relative Abundance (%) | Potential Fragment Ion |

|---|---|---|

| 41 | 100.0 | C3H5+ |

| 55 | 95.1 | C4H7+ |

| 67 | 77.0 | C5H7+ |

| 79 | 66.2 | C6H7+ |

| 93 | 45.0 | C7H9+ |

| 107 | 29.2 | C8H11+ |

| 121 | 19.8 | C9H13+ |

| 350 | 10.1 | [M]+ (Molecular Ion) |

Contributions to Industrial Ester Research and Renewable Materials